2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound belonging to the class of triazolopyridazines. This compound features a unique structural arrangement that includes a triazolopyridazine core, a chlorophenyl group, and an acetamide moiety with dimethylphenyl substituents. The molecular formula for this compound is , and it has a molecular weight of approximately 485.94 g/mol.
The compound is primarily synthesized for research purposes and is available from various chemical suppliers. It has been studied for its potential applications in medicinal chemistry due to its diverse functional groups that may interact with biological systems.
This compound can be classified as:
The synthesis of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethylphenyl)acetamide can involve several steps that typically include the formation of the triazolopyridazine core followed by the introduction of the chlorophenyl and dimethylphenyl groups.
An example synthesis pathway might involve:
The molecular structure of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethylphenyl)acetamide can be represented using various structural formulas:
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl)OC
ACHDQBSYBMZHBL-UHFFFAOYSA-N
The compound's molecular weight is approximately 485.94 g/mol with a detailed breakdown of its components as follows:
This compound can undergo various chemical reactions typical for acetamides and triazoles:
Reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield of products.
The mechanism of action for this compound involves its interaction with biological targets which may include:
The physical properties include:
Chemical properties include:
Relevant analyses such as melting point determination and spectral analysis (e.g., infrared spectroscopy) can provide further insights into its characteristics .
The scientific uses of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethylphenyl)acetamide are primarily in medicinal chemistry where it is investigated for potential therapeutic effects such as:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7